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Abstract

AM-1488 is a novel tricyclic sulfonamide that has been identified as a potent, non-selective
positive allosteric modulator (PAM) of mammalian glycine receptors (GlyRs).[1][2] In addition to
its PAM activity, AM-1488 also functions as a direct agonist, showing a preference for the al
GlyR subtype.[1][2] This technical guide provides a comprehensive overview of the ion channel
selectivity profile of AM-1488, with a focus on its well-characterized effects on GlyRs. The
document includes quantitative data from electrophysiological studies, detailed experimental
protocols, and visualizations of the experimental workflow and the compound's mechanism of
action at the GlyR. While studies report good selectivity over other ion channels and receptors,
specific quantitative data for off-target interactions are not extensively available in the public
domain.[1]

Quantitative Selectivity Profile

The primary mechanism of action of AM-1488 is the positive allosteric modulation of glycine
receptors. It enhances the function of all mammalian GlyR subtypes with similar potency.

Table 1: Positive Allosteric Modulation of Glycine
Receptors by AM-1488
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Maximal

Receptor Potentiation . .
EC50 (uM) . Species Cell Line

Subtype (% of Glycine

Response)
al 0.49 + 0.08 1080 £ 220 Human HEK?293
a2 0.58 £ 0.09 730 £ 110 Human HEK293
a3 0.61+0.11 1140 £ 200 Human HEK?293
alp 0.52 + 0.07 1050 £ 190 Human HEK?293
o2f3 0.55+0.09 800 £ 130 Human HEK293
a3pB 0.65+0.12 1100 £ 180 Human HEK?293

Data sourced from Lara et al., 2025.

Table 2: Direct Agonist Activity of AM-1488 at Glycine

Receptors

Maximal

Receptor Activation (% . .
. EC50 (pM) Species Cell Line

Subtype of Glycine

Max)
al 25.3+35 18.2+3.1 Human HEK?293
a2 10.1+2.1 > 50 Human HEK293
a3 125+25 >50 Human HEK?293

Data sourced from Lara et al., 2025.

Off-Target Selectivity

AM-1488 has been reported to possess good selectivity over other related ion channels and

receptors. One study noted its selectivity over other cys-loop receptors, G-protein coupled

receptors (GPCRs), and the human ether-a-go-go-related gene (hERG) K+ channels.[1]
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However, specific quantitative data from broad panel screens are not readily available in the

cited literature.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for

characterizing the effects of AM-1488 on glycine receptors.

Cell Culture and Transfection

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 pg/mL
streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Transfection: For electrophysiological recordings, HEK293 cells are transiently transfected
with plasmids encoding the desired human GlyR subunits (al, a2, a3, and () using a
suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP)
is often co-transfected to identify successfully transfected cells. Recordings are typically
performed 24-48 hours post-transfection.

Electrophysiology

e Technique: Whole-cell patch-clamp electrophysiology.

Recording Equipment: A patch-clamp amplifier, a digitizer, and data acquisition software are
used. Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MQ
when filled with the internal solution.

Solutions:

o External Solution (in mM): 140 NacCl, 5 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES, and 10
glucose, with the pH adjusted to 7.4 with NaOH.

o Internal Solution (in mM): 120 CsCl, 10 NaCl, 2 MgCI2, 10 HEPES, 10 EGTA, and 2 ATP-
Mg, with the pH adjusted to 7.2 with CsOH.
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e Recording Procedure:

o

Transfected HEK293 cells are identified by fluorescence microscopy.

o Whole-cell configuration is established, and cells are voltage-clamped at a holding
potential of -60 mV.

o Glycine and AM-1488 are applied to the cells using a rapid solution exchange system.

o For PAM activity: A low concentration of glycine (EC5-EC10) is co-applied with varying
concentrations of AM-1488 to determine the potentiation and calculate the EC50.

o For agonist activity: AM-1488 is applied in the absence of glycine to measure any direct
activation of the GlyR channel.

Visualizations

Experimental Workflow for lon Channel Selectivity
Profiling
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Caption: Workflow for assessing AM-1488's activity on glycine receptors.
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Caption: Allosteric modulation of the glycine receptor by AM-1488.
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¢ To cite this document: BenchChem. [AM-1488: An In-Depth Technical Guide to its lon
Channel Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15558889#am-1488-selectivity-profile-for-ion-
channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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